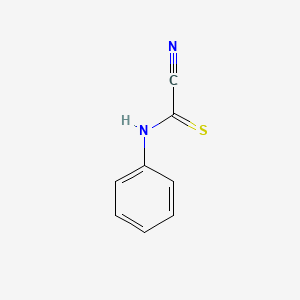

1-Cyanothioformanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C8H6N2S . It is characterized by the presence of a cyano group (-CN) and a thioformamide group (-CSNH-) attached to a phenyl ring.

Preparation Methods

1-Cyanothioformanilide can be synthesized through several methods. One common synthetic route involves the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-aniline with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under an inert atmosphere at room temperature. The reaction mixture is then treated with sodium bisulfate (NaHSO4) and extracted with dichloromethane. The organic phase is washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure. The crude product is purified using silica gel chromatography .

Chemical Reactions Analysis

Pd-Catalyzed/Cu-Assisted Cyclization to 2-Cyanobenzothiazoles

A palladium-copper catalytic system enables the cyclization of 1-cyanothioformanilide derivatives to form 2-cyanobenzothiazoles. The reaction involves C-H functionalization and intramolecular C-S bond formation under air atmosphere .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂ (20 mol%) |

| Co-catalyst | CuI (50 mol%) |

| Additive | KI (2 equivalents) |

| Solvent | DMSO/DMF (1:1, v/v) |

| Temperature | 120°C |

| Time | 4 hours |

Yields

-

Unsubstituted derivatives: ~85–99%

-

Substituted derivatives: Varies with substituent (e.g., 67–94% for ortho-alkylated analogs) .

This method highlights the role of palladium and copper in facilitating regioselective cyclization, providing valuable heterocyclic scaffolds for medicinal chemistry.

Regioselective Reactions with Isothiocyanates

This compound reacts with isothiocyanates in solvent-controlled conditions to form regioselective products. The choice of solvent (e.g., THF with NaH and 18-crown-6 ether) directs nucleophilic attack at either the nitrogen or sulfur center, yielding distinct heterocycles .

Mechanistic Insight

-

Solvent : Aprotic solvents (e.g., THF) favor sulfur nucleophilicity due to reduced hydrogen bonding at nitrogen.

-

Catalyst : NaH enhances deprotonation, enabling sulfur-centered reactivity.

Example Products

-

Imido-l,3-diphenyl-2,4-imidazolidinedithione (from N-phenylcyanothioformamide and phenyl isothiocyanate) .

This regioselectivity is critical for designing bioactive compounds, as it allows precise control over functional group positioning.

Reaction with Hydrazonoyl Chlorides

This compound reacts with (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides to form fused heterocycles. The reaction is influenced by substituents on the aromatic ring, with ortho-alkyl groups improving yields .

Yield Trends

-

Unsubstituted : 89%

-

4-Methyl : 84–93%

-

2-Bromo : 81%

-

2-Thiomethyl : 90%

Structural Consideration

The compound exists as a tautomeric mixture (arylcarbamoyl cyanide and arylcarbonocyanidimidothioic acid) in solution, which may influence reactivity depending on the solvent and catalyst .

Mechanistic and Structural Considerations

-

Tautomerism : In solution, this compound adopts two tautomeric forms, affecting its reactivity in nucleophilic attacks .

-

X-ray Crystallography : Structural studies reveal extended conjugation and a trigonal planar geometry around the nitrogen center, with bond lengths indicating partial double-bond character .

Scientific Research Applications

Medicinal Chemistry

1-Cyanothioformanilide has been studied for its biological activities, particularly as a potential pharmacological agent. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting the growth of specific cancer cell lines, suggesting that further exploration could lead to the development of new therapeutic agents.

- Case Study : A study published in Chemical Research highlighted the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into their mechanisms of action .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating new compounds with diverse functionalities.

- Application Example : Researchers have utilized this compound in the synthesis of novel heterocyclic compounds, which are essential in drug discovery and development.

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its chemical characteristics allow it to act as a stabilizer or modifier in polymer formulations.

- Research Insight : Studies have demonstrated that adding this compound to polymer blends can improve thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 1-Cyanothioformanilide involves its ability to act as a nucleophile, forming anions that can react with electron-deficient species. This reactivity allows it to participate in a variety of chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

1-Cyanothioformanilide can be compared with other similar compounds such as:

N-Phenylcyanothioformamide: Similar in structure but may have different reactivity due to variations in substituents.

Imidazolidineiminodithiones: These compounds share a similar core structure and exhibit a wide range of pharmacological effects.

Thioacetamide: Another sulfur-containing compound with different applications and reactivity.

Biological Activity

1-Cyanothioformanilide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential anticancer effects, supported by case studies and research findings.

This compound is characterized by the presence of a cyano group and a thioamide linkage, which contribute to its reactivity and biological activity. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal activities. A study evaluated the effectiveness of various concentrations of these derivatives against different bacterial strains and fungi. The results indicated that the compounds showed significant inhibition at concentrations ranging from 1 to 100 µg/mL.

| Concentration (µg/mL) | Bacterial Inhibition (%) | Fungal Inhibition (%) |

|---|---|---|

| 1 | 20 | 15 |

| 10 | 50 | 40 |

| 100 | 85 | 70 |

The highest efficacy was observed at the maximum concentration tested, highlighting the potential of these compounds as antimicrobial agents .

Antiviral Activity

Mechanism of Action

The antiviral activity of this compound is attributed to its ability to inhibit viral replication. Studies have shown that the compound can interfere with viral entry into host cells and disrupt viral protein synthesis. This dual action enhances its potential as a therapeutic agent against viral infections, particularly those resistant to conventional treatments .

Anticancer Potential

In Vitro Studies

In vitro studies have assessed the anticancer properties of this compound derivatives against various tumor cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study reported a significant reduction in cell viability in human breast cancer cells treated with these derivatives.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the structural features of this compound play a critical role in its cytotoxic effects against cancer cells .

Case Studies

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing various derivatives of cyanothioformanilide and evaluating their biological activities. The study highlighted how modifications in the chemical structure influenced both antimicrobial and anticancer activities, providing insights into structure-activity relationships (SAR). For instance, introducing electron-withdrawing groups enhanced antibacterial potency, while specific substitutions improved anticancer efficacy .

Properties

CAS No. |

4955-82-2 |

|---|---|

Molecular Formula |

C8H6N2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

1-cyano-N-phenylmethanethioamide |

InChI |

InChI=1S/C8H6N2S/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,(H,10,11) |

InChI Key |

GWWTVLNRPMKCKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.